2-Ethylpyrazine

Description

2-Ethylpyrazine has been reported in Camellia sinensis, Perilla frutescens, and other organisms with data available.

Structure

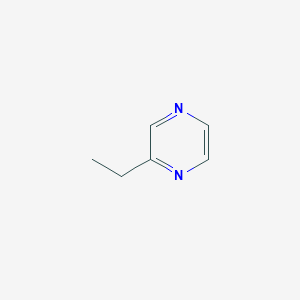

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVFIJIWMDBAGDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065676 | |

| Record name | Ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a musty, nutty, peanut butter odour | |

| Record name | 2-Ethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

152.00 to 153.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.981-1.000 | |

| Record name | 2-Ethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/844/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

1.67 [mmHg] | |

| Record name | 2-Ethylpyrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17014 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13925-00-3, 1392-50-3 | |

| Record name | 2-Ethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moldin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001392503 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethyl pyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.250 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0QO4LUV16Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031849 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylpyrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 2-Ethylpyrazine. This compound is a heterocyclic aromatic organic compound belonging to the pyrazine family.[1] It is a significant compound in the flavor and fragrance industry, contributing nutty, roasted, and cocoa-like aromas to a variety of food products.[2][3][4] Naturally, it forms during the Maillard reaction in cooked or roasted foods such as coffee, bread, and peanuts.[2][4][5] In the pharmaceutical sector, pyrazine derivatives, including this compound, are explored as building blocks for synthesizing molecules with potential therapeutic applications, such as antimicrobial and anti-inflammatory agents.[5]

Chemical Structure and Identification

This compound is characterized by a pyrazine ring, which is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, substituted with an ethyl group at the C-2 position.[1][5]

Caption: 2D Chemical Structure of this compound.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| Synonyms | Ethylpyrazine, Pyrazine, 2-ethyl-, Moldin[1][4] |

| CAS Number | 13925-00-3[2] |

| Molecular Formula | C6H8N2[4] |

| SMILES | CCC1=NC=CN=C1[6] |

| InChI | InChI=1S/C6H8N2/c1-2-6-5-7-3-4-8-6/h3-5H,2H2,1H3[2] |

| InChIKey | KVFIJIWMDBAGDP-UHFFFAOYSA-N |

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic musty, nutty, peanut-butter-like odor.[2][3][4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 108.14 g/mol | [2][4] |

| Boiling Point | 152 - 155 °C | [2][4][7] |

| Density | 0.981 - 1.000 g/mL at 20-25 °C | [2][3][4] |

| Vapor Pressure | 1.67 - 4.01 mmHg at 25 °C | [2][4] |

| Flash Point | 43 °C / 109 °F | [4][7] |

| Solubility | Soluble in water, organic solvents, and oils.[2][4] | [2][4] |

| LogP (Octanol-Water Partition Coefficient) | 0.69 - 0.87 | [1][2] |

| Refractive Index | 1.493 - 1.508 at 20 °C | [2][3][4] |

| Appearance | Colorless to pale yellow liquid.[2][3][4] | [2][3][4] |

Experimental Protocols

General Synthesis of Pyrazines

The synthesis of substituted pyrazines often involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This is a common and versatile method for forming the pyrazine ring. While specific industrial synthesis routes for this compound can be proprietary, a general laboratory-scale approach is outlined below.

Protocol: Condensation Synthesis of this compound

This protocol describes a generalized method for synthesizing this compound via the condensation of ethylenediamine with an appropriate dicarbonyl compound, followed by oxidation.

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the selected 1,2-dicarbonyl compound (e.g., a derivative of glyoxal) in a suitable solvent like ethanol.[8]

-

Addition of Diamine : Slowly add an equimolar amount of ethylenediamine to the stirred solution at room temperature. The reaction is often exothermic.

-

Condensation : Heat the reaction mixture to reflux for several hours to facilitate the cyclization and formation of the dihydropyrazine intermediate.[8] Progress can be monitored by Thin-Layer Chromatography (TLC).

-

Oxidation : After cooling the mixture, introduce an oxidizing agent (e.g., manganese dioxide or air/oxygen bubbling) to aromatize the dihydropyrazine to the pyrazine ring.[8][9] This step is typically stirred at room temperature until completion.

-

Work-up and Purification :

-

Filter the reaction mixture to remove the oxidizing agent and any inorganic byproducts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

The crude product can then be purified using standard techniques such as distillation or column chromatography on silica gel to yield pure this compound.[8]

-

Caption: Generalized workflow for the synthesis of this compound.

Analytical Methods

The characterization and quality control of this compound typically involve spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Infrared (IR) Spectroscopy : Used to identify the functional groups and the aromatic ring structure.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : A standard method for identifying and quantifying this compound in complex mixtures, particularly in food and flavor analysis.[10]

Biological and Pharmaceutical Relevance

This compound is "Generally Recognized as Safe" (GRAS) for use as a flavoring agent in food by organizations such as FEMA.[11] Its primary role is in the food industry, but its pyrazine core structure is of interest in drug development.[5]

-

Flavor and Fragrance : It is a key aroma compound found in many cooked foods and is used to impart roasted, nutty flavors.[2][3]

-

Pharmaceutical Intermediate : The pyrazine ring is a scaffold found in various biologically active molecules. This compound can serve as a starting material or intermediate in the synthesis of more complex pharmaceutical compounds.[4][5] Research has explored pyrazine derivatives for potential H1-antihistamine, antimicrobial, and anti-inflammatory activities.[4][5]

No specific signaling pathways involving this compound as a primary modulator have been extensively documented in the provided literature. Its biological role is primarily understood in the context of flavor perception and as a product of food processing.

References

- 1. Showing Compound this compound (FDB008533) - FooDB [foodb.ca]

- 2. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-ethyl pyrazine, 13925-00-3 [thegoodscentscompany.com]

- 4. echemi.com [echemi.com]

- 5. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 6. PubChemLite - this compound (C6H8N2) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

- 8. benchchem.com [benchchem.com]

- 9. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 10. Pyrazine, ethyl- [webbook.nist.gov]

- 11. femaflavor.org [femaflavor.org]

The Ubiquitous Nutty Note: A Technical Guide to 2-Ethylpyrazine in Foods

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethylpyrazine is a pivotal, naturally occurring heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and earthy flavor profiles of a wide array of thermally processed foods. Formed predominantly through the Maillard reaction and Strecker degradation of specific amino acids and reducing sugars, its presence is a hallmark of cooked, roasted, and baked goods. This technical guide provides an in-depth exploration of the natural occurrence of this compound in various food matrices, presenting quantitative data, detailed experimental protocols for its analysis, and a visualization of its formation pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking to understand and harness the characteristics of this influential flavor compound.

Natural Occurrence of this compound

This compound is a volatile compound that imparts characteristic roasted, nutty, and buttery aromas.[1] Its formation is intrinsically linked to the thermal processing of food.[1] The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is the primary pathway for its generation.[1] Consequently, this compound is found in a diverse range of cooked foods.

Table 1: Quantitative Occurrence of this compound and Related Pyrazines in Various Foodstuffs

| Food Matrix | Specific Compound | Concentration Range | Reference(s) |

| Roasted Coffee | This compound | Part of total alkylpyrazines ranging from 82.1 to 211.6 mg/kg. Ranked after 2-methylpyrazine, 2,6-dimethylpyrazine, and 2,5-dimethylpyrazine in abundance. | [2] |

| Roasted Peanuts | 2-Ethyl-6-methylpyrazine | 0.59–1.51% of total volatile compounds. | [3] |

| Whole Wheat Bread Crust | 2-Ethyl-3,5-dimethylpyrazine | ~16 µg/kg | [3] |

| Whole Wheat Bread Crust | 2-Ethyl-3,6-dimethylpyrazine | ~16 µg/kg | [3] |

| Cooked Meat (General) | Pyrazines | Important contributors to roasted and nutty odors. Specific quantitative data for this compound is limited, but its presence is well-established. | [4] |

| Cocoa Products | Pyrazines | Key aroma compounds, with concentrations varying based on roasting conditions. | [5][6] |

Formation Pathway of this compound

The formation of this compound is a complex process rooted in the Maillard reaction, with the Strecker degradation of specific amino acids being a critical step. The amino acid L-serine has been identified as a precursor to this compound.[5][7][8] The general pathway involves the reaction of an α-dicarbonyl compound, formed from sugar degradation, with an amino acid.

The following diagram illustrates a simplified, logical workflow for the formation of this compound and other pyrazines during the thermal processing of food.

Experimental Protocols for Analysis

The analysis of volatile compounds like this compound in complex food matrices requires sensitive and specific analytical techniques. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and effective method.[5][9][10]

Headspace Solid-Phase Microextraction (HS-SPME) Protocol

This protocol provides a general framework for the extraction of this compound from a solid or liquid food matrix. Optimization of parameters such as fiber type, extraction time, and temperature is crucial for different sample types.[9][11]

Materials and Equipment:

-

SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[9]

-

Headspace vials (e.g., 20 mL) with PTFE/silicone septa

-

Heating block or water bath with agitation

-

GC-MS system

Procedure:

-

Sample Preparation: Weigh a precise amount of the homogenized food sample (e.g., 1-5 g) into a headspace vial. For solid samples, a liquid matrix (e.g., saturated NaCl solution) can be added to improve volatile release.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) to the vial for quantification.

-

Equilibration: Seal the vial and place it in the heating block/water bath. Allow the sample to equilibrate at a set temperature (e.g., 60-80°C) for a specific time (e.g., 15-30 minutes) with agitation.[11]

-

Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same or a different optimized temperature to allow for the adsorption of volatile compounds.[11]

-

Desorption: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

The following table provides typical GC-MS parameters for the analysis of pyrazines. These should be optimized for the specific instrument and application.

Table 2: Typical GC-MS Parameters for this compound Analysis

| Parameter | Typical Setting | Reference(s) |

| Injector Temperature | 250 °C | [12] |

| Carrier Gas | Helium | [12] |

| Column | e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm) | |

| Oven Program | Initial: 40-60°C (hold 2-5 min) | [10][12] |

| Ramp 1: 5-10°C/min to 150-180°C | [10] | |

| Ramp 2: 15-25°C/min to 240-280°C (hold 5-10 min) | [10] | |

| MS Source Temperature | 230 °C | [12] |

| MS Quadrupole Temperature | 150 °C | [12] |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Mass Range | m/z 35-350 | |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) for quantification |

Conclusion

This compound is a fundamentally important flavor compound that defines the sensory profile of many cherished foods. Its formation via the Maillard reaction is a testament to the complex chemistry that occurs during cooking. A thorough understanding of its natural occurrence, formation pathways, and analytical methodologies is crucial for food scientists aiming to optimize flavor development and for researchers in related fields who may encounter this compound. The data and protocols presented in this guide offer a solid foundation for further investigation and application of knowledge regarding this compound.

References

- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 2. lup.lub.lu.se [lup.lub.lu.se]

- 3. 2-ethyl pyrazine, 13925-00-3 [thegoodscentscompany.com]

- 4. Detection of Pyrazine Compounds in Cocoa Wort by Gas Chromatography with Headspace Solid Phase Micro-Extraction [ccspublishing.org.cn]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

The Formation of 2-Ethylpyrazine in the Maillard Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Maillard reaction, a cornerstone of flavor chemistry, is a non-enzymatic browning reaction between amino acids and reducing sugars that occurs upon heating. This complex cascade of reactions is responsible for the desirable color, aroma, and flavor of a vast array of thermally processed foods, including baked goods, roasted coffee, and cooked meats. Among the myriad of flavor compounds generated, pyrazines are a critical class of heterocyclic nitrogen-containing compounds that contribute characteristic nutty, roasted, and toasted aromas. This technical guide provides an in-depth exploration of the formation of a specific and significant alkylpyrazine: 2-ethylpyrazine. Understanding the mechanisms, influencing factors, and analytical methodologies for this compound is crucial for food scientists aiming to optimize flavor profiles and for professionals in drug development, where Maillard reaction products can have both beneficial and detrimental effects.

Core Mechanism of this compound Formation

The formation of this compound is a multi-step process rooted in the broader Maillard reaction pathway. The generally accepted mechanism involves the condensation of two α-aminocarbonyl intermediates, which are primarily formed through the Strecker degradation of amino acids.

The initial stages of the Maillard reaction involve the condensation of a reducing sugar (like glucose) with an amino acid to form a Schiff base, which then cyclizes to a glycosylamine. Subsequent rearrangement of the glycosylamine leads to the formation of Amadori or Heyns compounds. These compounds then undergo dehydration and fragmentation to produce a variety of reactive carbonyl species, including α-dicarbonyls such as glyoxal, methylglyoxal, and diacetyl.

The key steps leading to this compound are:

-

Strecker Degradation: This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound. The amino acid is oxidatively deaminated and decarboxylated to form a Strecker aldehyde, while the dicarbonyl is converted into an α-aminocarbonyl. The nature of the amino acid's side chain determines the resulting Strecker aldehyde.

-

Formation of α-Aminocarbonyls: A crucial step is the formation of specific α-aminocarbonyl intermediates. To form this compound, it is proposed that a two-carbon (C2) and a four-carbon (C4) α-aminocarbonyl are required.

-

Condensation and Cyclization: Two molecules of α-aminocarbonyls condense to form a dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is then oxidized to the stable aromatic pyrazine ring.

The origin of the ethyl group in this compound is a subject of specific interest. One significant pathway involves the incorporation of the Strecker aldehyde of certain amino acids. For instance, the reaction of alanine can produce acetaldehyde as a Strecker aldehyde. This acetaldehyde can then react with a dihydropyrazine intermediate to introduce the ethyl group onto the pyrazine ring[1].

Below is a diagram illustrating the general pathway for alkylpyrazine formation, with a specific focus on the potential route to this compound.

References

The Shifting Sensory Landscape of 2-Ethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

2-Ethylpyrazine, a key heterocyclic aromatic compound, is a significant contributor to the desirable nutty, roasted, and cocoa-like aromas in a wide variety of foods and beverages. Its sensory perception, however, is not static; it undergoes a remarkable transformation with changes in concentration, shifting from subtle nutty and earthy notes at lower levels to more intense roasted and even chocolate-like characteristics at higher concentrations. This technical guide provides an in-depth exploration of the sensory profile of this compound, presenting quantitative data, detailed experimental methodologies, and a visualization of the underlying olfactory signaling pathway.

Sensory Profile and Thresholds

The sensory character of this compound is highly dependent on its concentration. At lower levels, it imparts delicate nutty and peanut-like notes. As the concentration increases, the aroma profile evolves to include more pronounced roasted and toasted qualities, eventually developing into rich cocoa and coffee-like facets at higher levels.[1]

The following table summarizes the reported odor and flavor thresholds of this compound in different media. These thresholds represent the lowest concentration at which the compound can be detected.

| Threshold Type | Medium | Concentration (ppm) | Reference |

| Odor | Water | 35 | (Koehler et al., 1971) |

| Taste | - | 10.00 | (Mosciano, 1998) |

Note: The odor threshold in air has been reported as 2 ppb, converted from the concentration in water.[2]

The following table details the diverse sensory descriptors associated with this compound at a concentration of 10.00 ppm.

| Sensory Descriptor |

| Nutty |

| Musty |

| Casky |

| Woody |

| Potato |

| Earthy |

| Cocoa |

| Fishy nuance |

(Source: Mosciano, 1998)[3]

Recommended Usage Levels in Food Products

The concentration-dependent nature of this compound's flavor profile makes its application in the food industry a matter of precise dosing to achieve the desired sensory outcome. The following table provides suggested usage levels for a related compound, 2-ethyl-3-methyl pyrazine, which offers insights into the concentrations at which different flavor notes are achieved in various food matrices.

| Food Category | Application | Suggested Level (ppm) | Sensory Contribution |

| Savory | General | 300 | Subtle roasted note |

| Roast Beef | 500 | Good level of addition with other pyrazines | |

| HVP | 200 | Subdued roasted note | |

| Brown Flavors | Chocolate & Cocoa | 400-1000 | Hint of authentic nuttiness |

| Coffee | 2000+ | Varies with degree of roast | |

| Nut Flavors | Toasted Almond | 1000 | Nutty profile |

| Hazelnut & Peanut | ~2000 | Most effective at higher levels | |

| Pistachio | 1000 | Similar to toasted almond | |

| Other Flavors | Bread Crumb | 100 | Subtle flavor |

| Bread Crust/Pizza | 2000+ | More aggressive flavor | |

| Toasted Coconut | 200 | Moderate toasting | |

| Malted Milk | <100 | - | |

| Molasses | 100 | - | |

| Brown Sugar | 30 | - | |

| Black Tea | 30 | - | |

| Red Tea (Oolong) | 200 | - |

(Source: Perfumer & Flavorist)[4]

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique used to identify odor-active compounds in a sample. The following table outlines typical parameters for the analysis of pyrazines.

| Parameter | Specification |

| Sample Preparation | |

| Extraction Method | Headspace Solid-Phase Microextraction (HS-SPME) |

| SPME Fiber | Divinylbenzene-Carboxen-polydimethylsiloxane (DVB/CAR/PDMS) |

| Pre-incubation Temperature | 80°C |

| Extraction Temperature | 50°C |

| Extraction Time | 50 minutes |

| Gas Chromatography (GC) | |

| Column | SUPELCOWAX® 10 (30 m x 0.25 mm, 0.25 µm) or Rtx-5 (dimethylpolysiloxane) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 - 1.2 mL/min |

| Injector Temperature | 230 - 270°C |

| Injection Mode | Splitless |

| Oven Temperature Program | Initial 40°C (hold 1.5-5 min), ramp to 100-230°C at 2-15°C/min, with subsequent ramps to 245°C |

| Olfactometry (O) | |

| Sniffing Port | Heated transfer line connected to a sniffing mask or port |

| Panelists | Trained sensory assessors |

| Data Collection | Assessors record odor descriptors and intensity at specific retention times |

Quantitative Descriptive Analysis (QDA)

QDA is a sensory evaluation method used to identify, describe, and quantify the sensory attributes of a product.

1. Panelist Selection and Training:

-

A panel of 10-20 individuals is selected based on their sensory acuity and ability to verbalize perceptions.[9]

-

Panelists undergo extensive training (e.g., two weeks) to familiarize themselves with the target flavor attributes using reference standards (e.g., 2-acetylpyrazine for "nutty").[9]

-

Training focuses on developing a consensus on the sensory lexicon and practicing intensity scoring.[9]

2. Attribute Generation and Definition:

-

The panel collectively develops a list of descriptive terms (lexicon) that comprehensively characterize the sensory properties of the samples.

-

Each descriptor is clearly defined to ensure consistent understanding among panelists.

3. Intensity Rating:

-

Panelists rate the intensity of each attribute for each sample using a line scale (e.g., a 15-cm line anchored with "low" and "high").

-

Samples are presented in a controlled and randomized order to minimize bias.

4. Data Analysis:

-

The intensity ratings are converted to numerical data.

-

Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in sensory attributes among samples.[9]

Visualizing the Mechanisms of Perception and Analysis

To understand how this compound is perceived and analyzed, the following diagrams illustrate the key pathways and workflows.

References

- 1. Buy Bulk - this compound | Wholesale Supplier [sinofoodsupply.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-ethyl pyrazine, 13925-00-3 [thegoodscentscompany.com]

- 4. perfumerflavorist.com [perfumerflavorist.com]

- 5. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. media.neliti.com [media.neliti.com]

- 7. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Olfactory Signature of 2-Ethylpyrazine: A Technical Guide

Introduction: 2-Ethylpyrazine (FEMA No. 3281, CAS No. 13925-00-3) is a heterocyclic aromatic organic compound that belongs to the pyrazine family. These compounds are renowned for their significant impact on the aroma of a wide variety of thermally processed foods. Naturally formed through the Maillard reaction between amino acids and reducing sugars, this compound is a key volatile component responsible for the desirable roasted, nutty, and savory notes in products like coffee, cocoa, bread, and roasted meats. Its potent and distinct olfactory characteristics make it a valuable ingredient for flavorists and a subject of interest for sensory scientists and researchers in drug development seeking to understand chemosensory perception.

Olfactory Profile and Sensory Characteristics

This compound is characterized by a complex and potent aroma profile. Its primary sensory descriptors are nutty, roasted, and earthy .[1][2] Depending on its concentration and the matrix in which it is present, it can also impart more specific notes of peanut butter, cocoa, coffee, and a musty or woody character .[2]

The perception of its aroma is highly dependent on concentration. At lower levels, typically below 10 parts per million (ppm), it provides subtle nutty and peanut-like notes. As the concentration increases, the profile develops more pronounced roasted and toasted qualities, eventually evolving to exhibit cocoa and coffee-like characteristics at higher usage levels. This concentration-dependent sensory behavior is critical for achieving specific flavor profiles in commercial applications. Normal use levels in finished consumer products range from 0.5 to 10 ppm.[2]

Quantitative Olfactory Data

The potency of an aroma compound is quantified by its odor threshold, which is the lowest concentration detectable by the human sense of smell. Ethyl-substituted pyrazines generally have significantly lower odor thresholds than their methyl-substituted counterparts, making them highly impactful aroma compounds.[3]

| Parameter | Medium | Value | Reference |

| Odor Threshold | Water | 0.2 ppm | (Shibamoto, T., 1986) |

Table 1: Quantitative Odor Threshold for this compound.

Natural Formation: The Maillard Reaction

This compound is not typically found in raw foods; its existence is a hallmark of thermal processing. It is a well-established product of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino groups (from amino acids, peptides, or proteins) and carbonyl groups (from reducing sugars) upon heating.[4]

The general pathway involves the degradation of sugars to form dicarbonyl compounds, which then react with amino acids in a process known as Strecker degradation to form aminoketones. These aminoketones are key intermediates that can self-condense or react with other intermediates to form a variety of heterocyclic compounds, including the substituted pyrazine ring of this compound.[5]

References

- 1. GC Analysis of Pyrazines in Peanut Butter [sigmaaldrich.com]

- 2. 2-ethyl pyrazine, 13925-00-3 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethylpyrazine (CAS: 13925-00-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Ethylpyrazine (CAS Number: 13925-00-3), a heterocyclic aromatic compound widely utilized in the food and fragrance industries. This document collates critical data on its chemical and physical properties, safety and handling, and applications. Detailed experimental protocols for its synthesis and analytical quantification are presented, alongside visualizations of key workflows and a proposed metabolic pathway to support further research and development.

Introduction

This compound is a member of the pyrazine class of organic compounds, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.[1] It is a volatile compound naturally formed in various cooked or roasted foods through the Maillard reaction between sugars and amino acids.[2][3] Its distinctive nutty, roasted, and cocoa-like aroma makes it a valuable flavoring agent.[4][5] Beyond its sensory applications, this compound is recognized as an endogenous metabolite and is a subject of interest in agricultural and pharmaceutical research.[6][7][8] This guide serves as a technical resource, consolidating key data and methodologies for professionals working with this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [9] |

| Synonyms | Ethylpyrazine, 2-Ethyl-1,4-diazine | [2][10] |

| CAS Number | 13925-00-3 | [4] |

| Molecular Formula | C₆H₈N₂ | [2] |

| Molecular Weight | 108.14 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [11][12] |

| Odor | Nutty, roasted, musty, cocoa, peanut butter | [2][4] |

| Boiling Point | 152-153 °C at 760 mmHg | [4][10] |

| Density | 0.984 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.498 - 1.500 | [4][11] |

| Flash Point | 43 °C (109.4 °F) | [4][10] |

| Solubility | Freely soluble in water, organic solvents, and oils | [2][13] |

| LogP | 0.69 | [2] |

Spectroscopic Data

Spectroscopic data is critical for the identification and structural elucidation of this compound.

| Spectrum Type | Key Data Points | Reference(s) |

| ¹H NMR (90 MHz, CDCl₃) | Shifts [ppm]: 8.50, 8.48, 8.41, 8.40, 8.38, 2.99, 2.90, 2.82, 2.73, 1.42, 1.40, 1.34, 1.32, 1.25 | [9] |

| ¹³C NMR (25.16 MHz, CDCl₃) | Shifts [ppm]: 158.86, 144.20, 144.00, 142.17, 28.68, 13.36 | [9] |

| Mass Spectrum (EI) | Key m/z peaks: 107.0, 108.0, 80.0, 53.0, 52.0 | [9] |

Applications

This compound has a range of applications stemming from its distinct sensory properties and chemical nature.

-

Flavor and Fragrance: It is extensively used as a flavoring agent in foods to impart roasted, nutty, and cocoa notes to products like coffee, baked goods, and beverages.[5][6] In perfumery, it adds warm and gourmand notes to fragrance compositions.[5]

-

Pharmaceutical Research: It serves as a reagent or intermediate in the synthesis of pharmaceutical compounds, such as pyrazinoic acid derivatives.[14][15] The broader class of pyrazines is explored for various biological activities, including antimicrobial effects.[16]

-

Agricultural Applications: There are mentions of its use as a plant growth regulator, aimed at improving crop development and yield.[6]

Safety and Handling

Proper handling of this compound is crucial due to its hazardous properties. The following table summarizes key safety information derived from Safety Data Sheets (SDS).

| Safety Aspect | Information | Reference(s) |

| GHS Hazard Class | Flammable liquids (Category 3), Acute toxicity, Oral (Category 4), Skin Irritation, Serious Eye Damage, Respiratory Irritation. | [17][18] |

| Hazard Statements | H226: Flammable liquid and vapor. H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | [17] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. No smoking. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [17][18] |

| Storage | Store in a well-ventilated place. Keep cool. Keep container tightly closed in a dry area away from heat and sources of ignition. | [18] |

| Incompatible Materials | Strong oxidizing agents, Strong acids. | [10] |

| Personal Protective Equipment (PPE) | Eyeshields, faceshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) filter) are recommended. | [4] |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound.

Chemical Synthesis Protocol (General Method)

While various specific routes exist, a common approach to synthesizing substituted pyrazines involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. This protocol describes a general, one-pot procedure adaptable for this compound synthesis.

Materials:

-

Ethylenediamine

-

1,2-Dicarbonyl precursor (e.g., a compound that can yield 1-phenyl-1,2-propanedione or similar reactant that can be modified to have an ethyl group)

-

Potassium tert-butoxide (t-BuOK) or another suitable base/catalyst

-

Aqueous Methanol

-

Silica Gel for column chromatography

-

Petroleum ether and Ethyl acetate (for elution)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl precursor (2 mmol) in aqueous methanol (3 mL). Stir the solution with a magnetic stirrer until homogeneous.

-

Condensation: Add an equimolar amount of ethylenediamine (2 mmol) to the solution, followed by a catalytic amount of t-BuOK (e.g., 10 mg, 0.08 mmol).[7]

-

Reaction Monitoring: Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting materials are consumed. The reaction involves the formation of a dihydropyrazine intermediate, which subsequently aromatizes.[7]

-

Work-up: Once the reaction is complete, evaporate the methanol under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel. Use a gradient of petroleum ether and ethyl acetate as the eluent to isolate the this compound.

Analytical Quantification Protocol (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the standard technique for the identification and quantification of volatile pyrazines in complex matrices like food.

Instrumentation:

-

Gas Chromatograph with a Mass Selective Detector (MSD)

-

Headspace Autosampler with Solid-Phase Microextraction (SPME) capability

-

GC Column: DB-WAX or equivalent polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[6]

Sample Preparation (Headspace SPME):

-

Sample Aliquoting: Place a measured amount of the sample (e.g., 5 g of a solid, 5 mL of a liquid) into a 20 mL headspace vial.

-

Fiber Selection: Use a DVB/CAR/PDMS (Divinylbenzene/Carboxen/Polydimethylsiloxane) SPME fiber, which is effective for a broad range of analytes.

-

Extraction: Place the vial in a heating block (e.g., 60-65°C). Expose the SPME fiber to the sample's headspace for a defined period (e.g., 30 minutes) to allow volatile compounds to adsorb onto the fiber.

-

Desorption: Retract the fiber and immediately inject it into the GC inlet for thermal desorption of the analytes.

GC-MS Parameters:

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.2 mL/min).[6]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 240°C at a rate of 10-15°C/min.

-

Final hold at 240°C for 10 minutes.[6] (Note: This program should be optimized based on the specific column and sample matrix.)

-

-

MS Transfer Line Temperature: 250°C.[6]

-

Ion Source Temperature: 230°C.[8]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions like m/z 107 and 108.

Metabolism and Biological Pathways

This compound is classified as an endogenous metabolite, though its specific metabolic pathways in humans are not fully elucidated.[4][8] Research on structurally similar pyrazines and biosynthetic studies in microorganisms provide insight into its likely metabolic fate.

Proposed Metabolic Pathways:

-

Biosynthesis: In microorganisms, it has been shown that simple alkylpyrazines can be derived from amino acids. Specifically, this compound is proposed to be derived from L-serine.[16][17] This process involves a series of enzymatic reactions including dehydration, deamination, and condensation.

-

Catabolism (Oxidation): Studies on the related compound 2-ethyl-3,(5 or 6)-dimethylpyrazine in rats have shown that metabolism occurs primarily via oxidation of the aliphatic side-chains to form carboxylic acid derivatives.[10] It is highly probable that this compound undergoes a similar biotransformation, where the ethyl group is oxidized first to an alcohol, then to an aldehyde, and finally to pyrazine-2-carboxylic acid, which can be further metabolized or excreted.

Conclusion

This compound is a chemically significant molecule with well-established roles in the flavor and fragrance sectors. Its presence as a natural metabolite and its potential use in other industries warrant a thorough understanding of its properties and behavior. The data and protocols compiled in this guide offer a robust foundation for researchers, scientists, and drug development professionals to safely handle, analyze, and explore the applications of this versatile compound. Further research is needed to fully delineate its metabolic pathways and biological activities in humans.

References

- 1. benchchem.com [benchchem.com]

- 2. Human Metabolome Database: Showing metabocard for 2-Ethyl-3,5-dimethylpyrazine (HMDB0040299) [hmdb.ca]

- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0031849) [hmdb.ca]

- 4. journals.asm.org [journals.asm.org]

- 5. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. CN108822047B - Synthesis method of natural 2-acetylpyrazine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Ethylpyrazine solubility in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethylpyrazine, a heterocyclic aromatic compound pertinent to the flavor, fragrance, and pharmaceutical industries. A thorough understanding of a compound's solubility is critical for its application in drug development, influencing formulation, bioavailability, and efficacy. This document collates available solubility data, details the standard experimental protocols for its determination, and illustrates the underlying principles governing its behavior in various media.

Physicochemical Properties of this compound

Before delving into its solubility, a summary of this compound's key physicochemical properties is presented. These characteristics are foundational to understanding its solubility profile.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈N₂ | [1][2] |

| Molecular Weight | 108.14 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Odor | Nutty, roasted, cocoa-like | [2][4] |

| Boiling Point | 152-153 °C (at 760 mmHg) | [1][2] |

| Density | ~0.984 g/mL at 25 °C | [2] |

| LogP (Octanol-Water) | 0.69 | [1][2] |

| Refractive Index | ~1.498 (at 20 °C) | [2] |

Solubility Profile of this compound

While this compound is widely cited as being soluble in water and common organic solvents, extensive quantitative data in peer-reviewed literature is limited. The following table summarizes the available qualitative and quantitative solubility information.

| Solvent | Classification | Solubility | Temperature | Source(s) |

| Water | Polar Protic | Freely Soluble¹ | Not Specified | [2][4] |

| Ethanol | Polar Protic | Miscible | Room Temp. | [1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL (924.73 mM) | Not Specified | [5] |

| General Organic Solvents | Various | Soluble | Not Specified | [1] |

| Oils | Non-polar | Soluble | Not Specified | [1] |

¹Note: One manufacturer source describes the water solubility as "Slightly soluble"[3], which contrasts with other available data. This discrepancy highlights the importance of empirical determination for specific applications.

Factors Influencing Solubility

The solubility of this compound is governed by fundamental chemical principles, primarily the polarity of the solute and solvent.

The axiom "like dissolves like" is the guiding principle for predicting solubility. This concept is based on the idea that substances with similar molecular polarities and intermolecular forces are more likely to dissolve in one another. This compound possesses a moderately polar pyrazine ring and a non-polar ethyl group, allowing it to interact favorably with a range of solvents.

Experimental Protocol for Solubility Determination

The definitive method for determining the equilibrium solubility of a compound is the Shake-Flask Method . This "gold standard" technique is widely accepted in the pharmaceutical and chemical industries for its reliability.

Objective: To determine the maximum concentration of a solute (this compound) that can be dissolved in a given solvent at a constant temperature to reach equilibrium.

Materials:

-

This compound (solute)

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Constant temperature orbital shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

Calibrated volumetric glassware

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS, or UV-Vis Spectrophotometer)

Procedure:

-

Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask. The term "excess" is crucial as it ensures that the solution becomes saturated and a solid or liquid phase of the solute remains in equilibrium with the dissolved phase.

-

Equilibration: The sealed flask is placed in a temperature-controlled shaker and agitated for a sufficient period (typically 24 to 72 hours). This extended agitation at a constant temperature ensures that the system reaches thermodynamic equilibrium.

-

Phase Separation: After equilibration, the mixture is allowed to stand, and the undissolved solute is separated from the saturated solution. This is most effectively achieved by centrifugation to pellet any undissolved material, followed by careful filtration of the supernatant through a chemically inert syringe filter.

-

Quantification: The clear, saturated filtrate is then carefully diluted with an appropriate solvent. The concentration of this compound in the diluted sample is determined using a validated analytical method. A calibration curve, prepared using standards of known concentrations, is used for accurate quantification.

-

Data Reporting: The solubility is expressed in units of mass per volume (e.g., mg/mL or g/L) or as molarity (mol/L) at the specified temperature.

The following diagram illustrates the general workflow for this protocol.

Applications in Drug Development and Research

This compound serves as a valuable building block, or intermediate, in the synthesis of more complex molecules with potential therapeutic activities. Its solubility characteristics are vital for:

-

Reaction Chemistry: Ensuring it can be effectively dissolved in reaction media to participate in synthetic transformations.

-

Formulation Studies: For any potential direct application or for its derivatives, solubility data in pharmaceutically acceptable solvents is the first step in developing a viable dosage form.

-

Screening Assays: When evaluating derivatives in biological assays, initial solubility in aqueous buffers or DMSO is required to achieve accurate and reproducible results.

Conclusion

This compound exhibits broad solubility in water and a range of organic solvents, a characteristic attributed to its combined polar and non-polar structural features. While precise, publicly available quantitative data is sparse, its general miscibility with polar solvents like ethanol and high solubility in DMSO are well-documented. For research and development applications requiring precise solubility values, the standardized Shake-Flask method is the recommended protocol for empirical determination. This guide provides the foundational knowledge and methodologies for scientists and researchers working with this versatile compound.

References

- 1. This compound | C6H8N2 | CID 26331 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethylpyrazine CAS#: 13925-00-3 [m.chemicalbook.com]

- 3. This compound Manufacturer & Supplier in China | Properties, Uses, Safety Data | Buy this compound Online [pipzine-chem.com]

- 4. echemi.com [echemi.com]

- 5. medchemexpress.com [medchemexpress.com]

The Biological Frontier of 2-Ethylpyrazine Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The pyrazine scaffold, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, is a cornerstone in medicinal chemistry, lending its structural motif to a diverse array of biologically active compounds. Among these, 2-ethylpyrazine and its derivatives have emerged as a class of molecules with significant therapeutic potential, demonstrating a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. This technical guide provides an in-depth exploration of the biological activities of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Antimicrobial Activity

This compound derivatives have shown considerable promise as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. The primary measure of in vitro antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Quantitative Data: Antimicrobial Activity

| Derivative Class | Compound | Test Organism | MIC (µg/mL) | Reference |

| Pyrazine-2-carbohydrazide | PH-2 | S. aureus | 200 | [1] |

| PH-2 | B. subtilis | 180 | [1] | |

| PH-4 | S. aureus | 210 | [1] | |

| PH-4 | B. subtilis | 200 | [1] | |

| PH-6 | E. coli | 200 | [1] | |

| PH-12 | S. typhi | 230 | [1] | |

| Triazolo[4,3-a]pyrazine | 1f | E. coli | 16-32 | |

| 1i | E. coli | 16-32 | ||

| 2e | E. coli | 16 |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a standard procedure for determining the MIC of an antimicrobial agent.[2]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Standardized microbial inoculum (approximately 5 x 10^5 CFU/mL)

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

Positive control (standard antibiotic)

-

Negative control (medium with solvent)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the this compound derivative in the microtiter plate wells containing the broth. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized microbial inoculum to each well.

-

Controls: Include wells for a positive control (broth, inoculum, and a standard antibiotic) and a negative control (broth, inoculum, and the solvent used to dissolve the derivative).

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (microbial growth) is observed.

Anticancer Activity

The anticancer potential of this compound derivatives has been investigated against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of critical signaling pathways that drive cancer progression. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxic efficacy of these compounds.

Quantitative Data: Anticancer Activity

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Imidazo[1,2-a]pyrazine | GQ352 | Uveal Melanoma | 8.9 | [3] |

| Imidazo[1,2-a]pyridine | 12b | Hep-2 (Laryngeal Carcinoma) | 11 | [4][5] |

| 12b | HepG2 (Hepatocellular Carcinoma) | 13 | [4][5] | |

| 12b | MCF-7 (Breast Carcinoma) | 11 | [4][5] | |

| 12b | A375 (Human Skin Cancer) | 11 | [4][5] | |

| Chalcone-Pyrazine Hybrid | 46 | BPH-1 | 10.4 | [6] |

| 46 | MCF-7 | 9.1 | [6] | |

| 48 | BEL-7402 | 10.74 | [6] | |

| Cinnamic acid-Pyrazine Hybrid | 34 | BEL-7402 | 9.400 | [6] |

| 34 | A549 | 7.833 | [6] | |

| Pyrazinyl Hydrazone | Series of 51 derivatives | Various cancer cell lines | 1.1 - 5.6 (µg/mL) |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[7]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound derivative stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

Signaling Pathway: Apoptosis Induction

Several this compound derivatives induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. One such mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the caspase cascade.[8] Additionally, the inhibition of survivin, an inhibitor of apoptosis protein, has been observed.[8]

Anti-inflammatory Activity

Chronic inflammation is implicated in a multitude of diseases. This compound derivatives have demonstrated anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Quantitative Data: Anti-inflammatory Activity

| Derivative Class | Compound | Assay | IC50 (µM) | Reference |

| Paeonol-Pyrazine Hybrid | 37 | LPS-induced NO production in RAW264.7 cells | >20 (56.32% inhibition at 20 µM) | [6] |

| Pyrazolo[1,5-a]quinazoline | A | COX-2 Inhibition | 0.047 | [9] |

| A | 5-LOX Inhibition | 2.3 | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[8]

Materials:

-

Rats (e.g., Wistar or Sprague-Dawley)

-

Carrageenan solution (1% in sterile saline)

-

This compound derivative formulation

-

Plethysmometer

-

Standard anti-inflammatory drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping: Divide the rats into groups: control (vehicle), standard drug, and test compound groups (different doses).

-

Compound Administration: Administer the this compound derivative or standard drug orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 30-60 minutes), inject carrageenan into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathway: Inhibition of NF-κB

The NF-κB signaling pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some pyrazine derivatives can inhibit this pathway, potentially by targeting the IKK complex or other upstream components.[6][10]

Neuroprotective Activity

Neurodegenerative diseases represent a significant challenge to global health. Certain this compound derivatives have shown promise as neuroprotective agents, with the potential to mitigate neuronal damage and cell death.

Quantitative Data: Neuroprotective Activity

| Derivative Class | Compound | Assay | EC50 (µM) | Reference |

| Cinnamic acid-Pyrazine Hybrid | 12 | Protection against free radical damage in SH-SY5Y cells | 3.68 | [11] |

| 13 | Protection against free radical damage in SH-SY5Y cells | 3.74 | [11] | |

| 14 | Protection against free radical damage in SH-SY5Y cells | 3.62 | [11] | |

| 15 | Protection against free radical damage in HBMEC-2 cells | 3.55 | [11] | |

| 18 | Neuroprotection in PC12 cells | 5.44 | [6] | |

| 19 | Neuroprotection in PC12 cells | 3.68 | [6] |

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a general method for assessing the neuroprotective effects of compounds against a neurotoxin-induced cell death in a neuronal cell line (e.g., SH-SY5Y).

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP+)

-

This compound derivative

-

Reagents for a cell viability assay (e.g., MTT or LDH assay)

Procedure:

-

Cell Culture: Culture the neuronal cells in appropriate conditions.

-

Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for a specific duration (e.g., 1-2 hours).

-

Neurotoxin Exposure: Add the neurotoxin to the cell cultures to induce neuronal damage.

-

Incubation: Incubate the cells for a period sufficient to observe significant cell death in the neurotoxin-only treated group (e.g., 24 hours).

-

Viability Assessment: Perform a cell viability assay to quantify the extent of neuronal cell death.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the this compound derivative compared to the cells treated with the neurotoxin alone. Determine the EC50 value, the concentration at which the compound exerts 50% of its maximal protective effect.

Conclusion

This compound derivatives represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, inflammation, and neurodegeneration underscores their potential for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation and optimization of these promising molecular entities. Future research should focus on elucidating the precise molecular mechanisms of action, improving pharmacokinetic and pharmacodynamic profiles, and advancing the most promising candidates towards clinical evaluation.

References

- 1. mdpi.com [mdpi.com]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 4. inotiv.com [inotiv.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 2-Ethylpyrazine in Coffee Flavor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of 2-Ethylpyrazine as a key flavor compound in coffee. From its formation during the roasting process to its sensory perception, this document provides a comprehensive overview for professionals in research and development. Quantitative data, detailed experimental protocols, and visual pathways are presented to facilitate a deeper understanding of this critical aroma constituent.

Introduction to this compound

This compound is a heterocyclic aromatic organic compound belonging to the pyrazine family. It is a significant contributor to the characteristic aroma of many roasted, toasted, and fermented foods, most notably coffee.[1][2] Its sensory profile is predominantly described as nutty, roasted, earthy, and cocoa-like, making it a crucial component of the desirable "roasty" notes in a coffee brew.[1][2][3] The concentration of this compound in coffee is highly dependent on factors such as the coffee bean variety, roasting conditions, and brewing method.

Formation of this compound in Coffee

The primary pathway for the formation of this compound in coffee is the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars at elevated temperatures during roasting.[1][4][5] A key step in this process is the Strecker degradation of specific amino acids, which generates important intermediates for pyrazine synthesis.

The formation of the ethyl side chain of this compound is primarily attributed to the Strecker degradation of the amino acid alanine.[4] The general pathway involves the reaction of a reducing sugar (like glucose) with an amino acid to form an N-glycosylamine, which then undergoes Amadori rearrangement to form a ketosamine. This intermediate can then react further to produce reactive α-dicarbonyl compounds. These dicarbonyls react with other amino compounds, leading to the formation of the pyrazine ring. The incorporation of the ethyl group arises from the reaction with intermediates derived from alanine.

Below is a diagram illustrating the generalized formation pathway of this compound via the Maillard reaction.

Caption: Generalized formation pathway of this compound via the Maillard reaction.

Quantitative Analysis of this compound in Coffee

The concentration of this compound varies significantly depending on the coffee species and roasting degree. Generally, Robusta coffee beans tend to have higher concentrations of pyrazines, including this compound, compared to Arabica beans.[2][6] The roasting process is the most critical factor influencing its formation, with concentrations typically increasing with the degree of roast up to a certain point, after which they may decline due to thermal degradation.

Table 1: Concentration of this compound and Other Alkylpyrazines in Coffee

| Coffee Type | Roasting Level | This compound (mg/kg) | Other Major Alkylpyrazines | Reference |

| Commercial Ground Coffee | Various | Not specified individually | Total Alkylpyrazines: 82.1 - 211.6 | [3][7][8] |

| Robusta | Not specified | Higher than Arabica | 2-methyl-pyrazine, 2,6-dimethylpyrazine, 2,5-dimethylpyrazine, ethylpyrazine, 2-ethyl-6-methylpyrazine, 2-ethyl-5-methylpyrazine and 3-ethyl-2,5-dimethylpyrazine | [2] |

| Arabica | Not specified | Lower than Robusta | 2-methyl-pyrazine, 2,6-dimethylpyrazine, 2,5-dimethylpyrazine, pyrazine, ethylpyrazine, 2-ethyl-6-methylpyrazine, 2-ethyl-5-methylpyrazine and 3-ethyl-2,5-dimethylpyrazine | [2] |

| Turkish Coffee Brew | Medium Roast | Not specified individually | 2-methylpyrazine was most abundant (467-793 µg/L) | [1] |

| Decaffeinated Coffee | Various | Lower than regular coffee | Total Alkylpyrazines lower by a factor of 0.3-0.7 | [3][7][8] |

Experimental Protocols for this compound Analysis

The standard method for the analysis of volatile compounds like this compound in coffee is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation

-

Grinding: Roasted coffee beans are cryogenically ground to a fine powder to ensure homogeneity and maximize the surface area for volatile extraction.

-

Sample Weighing: A precise amount of the ground coffee (e.g., 100 mg) is weighed into a headspace vial (e.g., 20 mL).[9]

-

Internal Standard: An internal standard (e.g., a deuterated pyrazine analog) is added to the sample for accurate quantification.

HS-SPME Procedure

-

Equilibration: The sealed vial is incubated at a constant temperature (e.g., 40-60°C) for a specific time (e.g., 10-20 minutes) to allow the volatile compounds to partition into the headspace.[9][10]

-

Extraction: A SPME fiber coated with a suitable stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) is exposed to the headspace of the vial for a defined period (e.g., 20-50 minutes) to adsorb the volatile compounds.[9][11]

GC-MS Analysis

-

Desorption: The SPME fiber is inserted into the heated injection port of the gas chromatograph (e.g., 250°C), where the adsorbed volatiles are thermally desorbed.

-

Separation: The volatile compounds are separated on a capillary column (e.g., DB-WAX or VF-5MS) using a temperature-programmed oven. A typical temperature program starts at a low temperature (e.g., 35-50°C), ramps up to a high temperature (e.g., 230-250°C), and holds for a certain time to ensure the elution of all compounds.[9][10]

-

Detection: The separated compounds are detected by a mass spectrometer operating in electron impact (EI) mode. The mass spectra are recorded over a specific mass range (e.g., 50-400 m/z).[9]

Data Analysis

-

Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and by searching mass spectral libraries (e.g., NIST).

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and constructing a calibration curve with known concentrations of the analyte.

Below is a diagram illustrating the analytical workflow for this compound in coffee.

References

- 1. Melanoidin and the Maillard Reaction: A Scientific Overview | Roast Design Coffee Blog [coffeefanatics.jp]

- 2. researchgate.net [researchgate.net]

- 3. baristahustle.com [baristahustle.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. perfumerflavorist.com [perfumerflavorist.com]

- 6. What Happens During Coffee Roasting: The Chemical Changes - Perfect Daily Grind [perfectdailygrind.com]

- 7. Chemical Changes During Coffee Roasting | Vietnam Coffee United [vietnamcoffeeunited.com]